Pumosetrag hydrochloride

Description

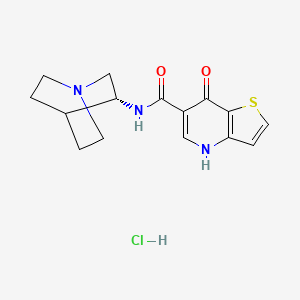

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S.ClH/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18;/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVADZZDFADEOO-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173026 | |

| Record name | Pumosetrag hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194093-42-0 | |

| Record name | Pumosetrag hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194093420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pumosetrag hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PUMOSETRAG HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVW44TKU66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pumosetrag Hydrochloride: A Technical Guide to its 5-HT3 Receptor Partial Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumosetrag (B1201876) hydrochloride (formerly known as MKC-733) is a potent and selective partial agonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. This document provides a comprehensive technical overview of its pharmacological properties, focusing on its mechanism of action as a partial agonist. It includes a summary of available preclinical data, detailed experimental methodologies for key assays, and visual representations of relevant pathways and workflows to support further research and development.

Introduction

The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of neurotransmitter receptors. Its activation by serotonin (B10506) (5-hydroxytryptamine, 5-HT) mediates rapid, excitatory neurotransmission in both the central and peripheral nervous systems. Antagonists of the 5-HT3 receptor are established therapies for chemotherapy-induced nausea and vomiting and irritable bowel syndrome with diarrhea (IBS-D). Pumosetrag hydrochloride represents a distinct therapeutic approach by acting as a partial agonist, aiming to modulate rather than completely block 5-HT3 receptor activity. This nuanced mechanism has been explored for its potential therapeutic benefits in gastrointestinal motility disorders, such as gastroesophageal reflux disease (GERD) and irritable bowel syndrome with constipation (IBS-C).

Pharmacological Profile

Pumosetrag's interaction with the 5-HT3 receptor is characterized by its partial agonist activity, meaning it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, 5-HT. The pharmacological effects of pumosetrag have been shown to be both species- and tissue-dependent.

Quantitative Pharmacological Data

Preclinical studies have demonstrated the partial agonist nature of pumosetrag. While specific binding affinity (Ki), half-maximal effective concentration (EC50), and maximum efficacy (Emax) values are not extensively reported in publicly available literature, qualitative and semi-quantitative data from comparative studies provide valuable insights into its pharmacological profile.

| Species | Tissue/Organ | Pumosetrag (MKC-733) Efficacy vs. 5-HT | Pumosetrag (MKC-733) Potency vs. 5-HT | Reference |

| Rat | Jejunum | Lower | - | [1][2][3] |

| Rat | Ileum | Lower | - | [1][2][3] |

| Rat | Distal Colon | Lower | - | [1][2][3] |

| Rat | Proximal Colon | Similar | Similar | [1][2][3] |

| Guinea Pig | Intestine (all regions) | Greater | Greater | [1][2][3] |

| Mouse | Intestine | Little to no response | - | [1][2][3] |

Table 1: Comparative Efficacy and Potency of Pumosetrag (MKC-733) at the 5-HT3 Receptor in various preclinical models.

Clinical Observations

In clinical trials for GERD, pumosetrag has been shown to significantly reduce the number of acid reflux episodes at doses of 0.2 mg, 0.5 mg, and 0.8 mg compared to placebo.[4] Specifically, treatment with 0.5 mg and 0.8 mg of pumosetrag also resulted in a lower percentage of time with intraesophageal pH <4.[4]

Mechanism of Action: 5-HT3 Receptor Partial Agonism

The 5-HT3 receptor is a pentameric structure composed of five subunits surrounding a central ion pore. Upon binding of an agonist like 5-HT, the channel undergoes a conformational change, opening the pore and allowing the influx of cations (primarily Na+ and K+), leading to depolarization of the neuronal membrane and initiation of an action potential.

Pumosetrag, as a partial agonist, binds to the same orthosteric site as 5-HT but induces a sub-maximal conformational change. This results in a lower probability of channel opening and a reduced ion flow compared to the full agonist. At the molecular level, this can be conceptualized as pumosetrag stabilizing a receptor conformation that is intermediate between the fully closed (unbound or antagonist-bound) and fully open (full agonist-bound) states.

In the presence of the full agonist (5-HT), a partial agonist like pumosetrag can act as a competitive antagonist, reducing the overall maximal response achievable by 5-HT. This dual action—providing a basal level of receptor stimulation while preventing excessive activation—is the theoretical basis for its therapeutic potential in disorders characterized by dysregulated gut motility.

Figure 1: 5-HT3 Receptor Signaling Pathway Modulation by Pumosetrag.

Experimental Protocols

The characterization of a 5-HT3 receptor partial agonist like pumosetrag involves a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of pumosetrag for the 5-HT3 receptor.

Objective: To determine the concentration of pumosetrag that inhibits 50% of the specific binding of a known 5-HT3 receptor radioligand (e.g., [3H]-granisetron).

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT3A receptor.

-

Radioligand: [3H]-granisetron.

-

Non-specific binding control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., ondansetron).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound. Prepare a fixed concentration of [3H]-granisetron (typically at its Kd).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total binding wells: Cell membranes, [3H]-granisetron, and assay buffer.

-

Non-specific binding wells: Cell membranes, [3H]-granisetron, and a saturating concentration of ondansetron.

-

Competition wells: Cell membranes, [3H]-granisetron, and varying concentrations of pumosetrag.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the pumosetrag concentration. Determine the IC50 value (the concentration of pumosetrag that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

In Vitro Functional Assay (e.g., Patch-Clamp Electrophysiology)

This assay measures the functional activity of pumosetrag at the 5-HT3 receptor, allowing for the determination of its EC50 and Emax relative to a full agonist.

Objective: To measure the ion current mediated by the 5-HT3 receptor in response to pumosetrag and compare it to the response elicited by 5-HT.

Materials:

-

A cell line (e.g., HEK293) stably expressing the human 5-HT3A receptor.

-

Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).

-

Extracellular and intracellular recording solutions.

-

Test compounds: this compound and 5-HT at various concentrations.

Procedure:

-

Cell Preparation: Culture cells expressing 5-HT3 receptors on coverslips.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Clamp the cell membrane at a negative holding potential (e.g., -60 mV).

-

-

Drug Application:

-

Apply increasing concentrations of 5-HT to the cell using a rapid perfusion system and record the inward current to determine the maximal response (Emax) for the full agonist.

-

After a washout period, apply increasing concentrations of pumosetrag and record the corresponding inward currents.

-

-

Data Analysis:

-

For each concentration of pumosetrag and 5-HT, measure the peak amplitude of the inward current.

-

Normalize the responses to the maximal response produced by 5-HT.

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response as a percentage of the 5-HT maximal response) for pumosetrag.

-

Conclusion

This compound is a selective 5-HT3 receptor partial agonist with a complex pharmacological profile that exhibits species and regional variations. Its ability to modulate 5-HT3 receptor activity, rather than complete inhibition, presents a promising therapeutic strategy for gastrointestinal disorders characterized by altered motility. Further research to fully elucidate its quantitative pharmacological parameters and in vivo efficacy in various models is warranted to better understand its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such investigations.

References

- 1. Effects of the novel 5-HT3 agonist MKC-733 on the rat, mouse and guinea pig digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel partial 5HT3 agonist pumosetrag reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pumosetrag Hydrochloride: A Technical Overview of its Chemical Profile and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumosetrag (B1201876) hydrochloride (formerly known as MKC-733 or DDP-733) is a potent and selective partial agonist of the serotonin (B10506) 5-HT3 receptor.[1][2] It has been investigated for its therapeutic potential in gastrointestinal disorders, particularly irritable bowel syndrome (IBS) and gastroesophageal reflux disease (GERD).[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of pumosetrag hydrochloride. Detailed information on its mechanism of action, signaling pathways, and relevant experimental methodologies are presented to support further research and development efforts.

Chemical Structure and Properties

This compound is the hydrochloride salt of pumosetrag. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride | [PubChem CID: 154103] |

| CAS Number | 194093-42-0 | [ChemScene] |

| Molecular Formula | C₁₅H₁₈ClN₃O₂S | [ChemScene] |

| Molecular Weight | 339.84 g/mol | [GSRS] |

| SMILES | C1CN2CCC1--INVALID-LINK--NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl | [PubChem CID: 154103] |

| InChIKey | XGVADZZDFADEOO-YDALLXLXSA-N | [GSRS] |

Physicochemical Properties

| Property | Value | Source |

| pKa (Strongest Acidic) | 6.64 | [DrugBank] |

| pKa (Strongest Basic) | 7.45 | [DrugBank] |

| LogP | 1.8354 | [ChemScene] |

| Topological Polar Surface Area (TPSA) | 65.2 Ų | [ChemScene] |

| Hydrogen Bond Donors | 2 | [ChemScene] |

| Hydrogen Bond Acceptors | 4 | [ChemScene] |

| Rotatable Bonds | 2 | [ChemScene] |

| Solubility | DMSO: 12 mg/mL (35.31 mM) (requires sonication) Water: 2.94 mg/mL (8.65 mM) (requires sonication and warming) | [MedChemExpress] |

Mechanism of Action and Pharmacology

This compound is a partial agonist of the 5-HT3 receptor, a ligand-gated ion channel.[1][2] The 5-HT3 receptor is a pentameric structure composed of five subunits surrounding a central ion pore.[4] When activated by serotonin (5-HT), the channel opens, allowing the influx of cations (Na+, K+, Ca2+), which leads to neuronal depolarization.[4]

As a partial agonist, pumosetrag binds to the 5-HT3 receptor and elicits a submaximal response compared to the full agonist, serotonin.[5] This modulation of receptor activity is key to its therapeutic potential. In conditions of excessive serotonergic activity, a partial agonist can act as a functional antagonist, attenuating the overstimulation of the receptor.[5][6] Conversely, in states of low serotonergic tone, it can provide a baseline level of receptor activation.[5] This dual action allows for the normalization of physiological processes regulated by the 5-HT3 receptor.

Signaling Pathway

The binding of an agonist to the 5-HT3 receptor initiates a cascade of intracellular events. The initial influx of calcium ions through the opened channel is a critical step.[7] This leads to further calcium release from intracellular stores and the activation of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinases (ERK).[7] The partial agonism of pumosetrag is believed to stem from its ability to induce a specific conformational state in the receptor that results in a lower probability of channel opening or a shorter duration of opening compared to a full agonist.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available in the reviewed literature, the synthesis of related thienopyridine derivatives generally involves multi-step reactions. A common approach involves the construction of the thienopyridine core followed by the amidation with the appropriate quinuclidine (B89598) moiety.

A generalized synthetic workflow for thienopyridine derivatives is outlined below:

Note: This is a generalized representation. The actual synthesis would require specific reagents, reaction conditions, and purification steps.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantification of this compound in bulk drug substance and pharmaceutical formulations. While a specific monograph is not available, a general reverse-phase HPLC method can be developed and validated according to ICH guidelines.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a suitable ratio. |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Method Validation Workflow:

Conclusion

This compound is a well-characterized 5-HT3 receptor partial agonist with a distinct chemical structure and pharmacological profile. Its mechanism of action offers a nuanced approach to modulating the serotonergic system in the gastrointestinal tract. The information provided in this technical guide, including its physicochemical properties, signaling pathway, and generalized experimental methodologies, serves as a valuable resource for scientists and researchers in the field of drug development. Further investigation into its synthesis, analytical method development, and clinical applications will continue to define its therapeutic potential.

References

- 1. jneurosci.org [jneurosci.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|194093-42-0|Active Biopharma Corp [activebiopharma.com]

- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 5. What are 5-HT receptor partial agonists and how do they work? [synapse.patsnap.com]

- 6. Partial agonism of 5-HT3 receptors: a novel approach to the symptomatic treatment of IBS-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pumosetrag Hydrochloride (CAS: 194093-42-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumosetrag hydrochloride (also known as MKC-733 and DDP-733) is a potent and selective partial agonist for the serotonin (B10506) 5-HT3 receptor.[1][2][3] Developed as an orally available gastroprokinetic agent, it has been investigated for its therapeutic potential in treating motility disorders, primarily Irritable Bowel Syndrome with Constipation (IBS-C) and Gastroesophageal Reflux Disease (GERD).[1][2] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, pharmacodynamic effects, and key experimental findings from preclinical and clinical studies.

Chemical and Physical Properties

This compound is a thienopyridine derivative.[1] Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 194093-42-0 | [4][5] |

| Molecular Formula | C₁₅H₁₈ClN₃O₂S | [4][5] |

| Molecular Weight | 339.84 g/mol | [4][5] |

| IUPAC Name | N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride | [5] |

| Synonyms | MKC-733, DDP-733, DPP 733 | [1][4][5] |

| Appearance | White to off-white solid | |

| Purity | ≥99% (as reported by commercial suppliers) | [4] |

| Solubility | Soluble in DMSO and Water |

Mechanism of Action

Pumosetrag is a selective partial agonist of the 5-HT3 receptor.[1][2] Unlike 5-HT3 antagonists which are used to treat nausea and diarrhea-predominant IBS, the agonist activity of Pumosetrag is intended to promote gastrointestinal (GI) motility.[1]

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily, composed of five subunits arranged around a central pore.[6] Upon binding of an agonist like serotonin or Pumosetrag, the channel undergoes a conformational change, opening the pore and allowing the rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), and to a lesser extent, potassium (K⁺).[6] This influx leads to the depolarization of the neuronal membrane, initiating an excitatory response.[6] In the enteric nervous system, this excitatory effect is believed to enhance coordinated muscle contractions and secretions, thereby promoting GI transit.[1]

Signaling Pathway

Preclinical Pharmacology

The prokinetic effects of Pumosetrag have been characterized in various in vitro and in vivo models. A key finding is the compound's notable species and regional specificity.

Data Presentation

| Model System | Key Findings | Citation(s) |

| Rat Intestinal Tissues | - Lower efficacy than 5-HT in jejunum, ileum, and distal colon.- Similar efficacy and potency to 5-HT in the proximal colon. | [3][7] |

| Guinea Pig Intestine | - Greater potency and efficacy than 5-HT in all tested regions. | [3][7] |

| Mouse Intestine | - Little to no contractile response observed. | [3][7] |

| Clonidine-Treated Mice | - Dose-dependently restores colonic propulsion in a model of atonic constipation. | [1] |

Experimental Protocols

Isolated Tissue Contractility Assay This in vitro assay was used to determine the contractile activity of Pumosetrag.

-

Tissue Preparation: Intestinal segments (jejunum, ileum, proximal and distal colon) were isolated from rats, guinea pigs, or mice.

-

Organ Bath Setup: Tissues were mounted in organ baths containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Antagonist Pre-treatment: To ensure effects were mediated by 5-HT3 receptors, tissues were pre-incubated with antagonists for other serotonin receptors, such as methysergide (B1194908) and GR125487.[7]

-

Drug Addition: Cumulative concentration-response curves were generated by adding increasing concentrations of Pumosetrag or 5-HT. Contractile responses were recorded isometrically.

-

Confirmation: The 5-HT3 receptor antagonist ondansetron (B39145) was used to confirm that the observed contractile effects were specifically mediated by the 5-HT3 receptor.[3][7]

Clinical Studies & Efficacy

Pumosetrag has been evaluated in human clinical trials for its effects on GI motility and its efficacy in treating IBS-C and GERD.

Pharmacokinetics

While described as orally available, detailed pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and bioavailability in humans are not publicly available.[1][2] Some reports suggest the drug acts locally in the gut due to low bioavailability.[1]

Pharmacodynamics & Efficacy in Humans

| Indication / Population | Dosing Regimen | Key Efficacy Endpoints & Results | Citation(s) |

| IBS with Constipation | 0.5 mg, twice daily for 2 weeks | Bowel Motility: - Significantly increased percent elimination of radio-opaque markers vs. placebo (70.4% vs 47.1%, P < 0.05).- In subjects with low baseline motility, percent elimination increased from 13.3% (placebo) to 60.0% (P < 0.05).Symptoms: - Increased stool frequency vs. placebo (P < 0.05).- Reduced sensation of incomplete evacuation. | [1][8] |

| Healthy Volunteers | 4 mg, single oral dose | Upper GI Motility: - Delayed liquid gastric emptying (P = 0.005).- Accelerated small intestinal transit (P = 0.038).- Increased number of fasting migrating motor complexes (P < 0.001). | [4][7] |

| Gastroesophageal Reflux Disease (GERD) | 0.2, 0.5, or 0.8 mg daily for 7 days | Acid Reflux Events: - Significantly reduced the number of acid reflux episodes vs. placebo (e.g., 9.5 events on 0.5 mg vs. 13.3 on placebo).- Reduced percentage of time with esophageal pH < 4.- No significant change in lower esophageal sphincter pressure (LESP) or overall symptoms over the 1-week period. |

Experimental Protocols

Phase II Study in IBS with Constipation This study was designed to assess the effect of Pumosetrag on bowel motility and symptoms.

-

Study Design: A single-blind, dose-escalation study involving 14 subjects with constipation.[8]

-

Treatment Periods:

-

1-week run-in period.

-

1-week treatment with placebo (twice daily).

-

2-week sequential treatment with 0.2 mg Pumosetrag (twice daily) followed by 0.5 mg Pumosetrag (twice daily).[8]

-

-

Primary Endpoint Measurement: Bowel motility was assessed using a radio-opaque marker technique. Subjects ingested a number of markers, and their transit and elimination were tracked via abdominal X-ray at the end of each treatment period.[8]

-

Secondary Endpoints: Subjects maintained diaries to record bowel habits (e.g., stool frequency) and gastrointestinal symptoms.[8]

Summary and Conclusion

This compound is a selective 5-HT3 partial agonist with demonstrated prokinetic activity in preclinical models and human subjects. Its mechanism of action, centered on the activation of an excitatory ligand-gated ion channel in the enteric nervous system, provides a clear rationale for its use in motility disorders characterized by slow transit. Clinical data indicate that Pumosetrag can accelerate intestinal transit and improve stool frequency in individuals with constipation.[1][8] However, its development status is not currently clear, and comprehensive pharmacokinetic and receptor binding affinity data remain unpublished. The available information suggests that Pumosetrag is a molecule of significant interest for understanding the role of 5-HT3 receptor agonism in the regulation of human gastrointestinal function.

References

- 1. Effect of MKC-733, a 5-HT receptor partial agonist, on bowel motility and symptoms in subjects with constipation: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. research.monash.edu [research.monash.edu]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Effect of a novel 5-HT3 receptor agonist MKC-733 on upper gastrointestinal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of two models of drug-induced constipation in mice and evaluation of mustard oil in these models - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Pumosetrag Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumosetrag hydrochloride (also known as MKC-733 and DDP-733) is a selective partial agonist of the serotonin (B10506) 5-HT3 receptor investigated for its gastroprokinetic properties.[1][2] Developed for oral administration, it was primarily evaluated for the treatment of gastroesophageal reflux disease (GERD) and irritable bowel syndrome with constipation (IBS-C).[1][2] Preclinical studies have demonstrated its ability to modulate gastrointestinal motility, with effects varying by species and intestinal region. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and a discussion of its pharmacokinetic profile. While extensive clinical trials were initiated, detailed quantitative preclinical data on binding affinities, full pharmacokinetic parameters, and comprehensive toxicology remains largely within proprietary archives. This guide synthesizes the publicly available information to serve as a resource for researchers in the field of gastrointestinal drug development.

Mechanism of Action

Pumosetrag is a selective partial agonist at the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation in the gastrointestinal tract is known to influence motility and visceral sensation. As a partial agonist, Pumosetrag binds to the 5-HT3 receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin (5-HT). This partial agonism is intended to modulate gastrointestinal function without inducing the adverse effects associated with full 5-HT3 receptor activation, such as nausea and pain.[1]

Signaling Pathway of Pumosetrag at the 5-HT3 Receptor

References

Pumosetrag Hydrochloride: A Technical Review for Drug Development Professionals

An In-depth Guide to the Preclinical and Clinical Profile of a Novel 5-HT3 Partial Agonist

Introduction

Pumosetrag (B1201876) hydrochloride (formerly known as MKC-733 or DDP-733) is a potent and selective partial agonist of the serotonin (B10506) 5-HT3 receptor, investigated for its therapeutic potential in gastrointestinal (GI) motility disorders.[1][2] Developed by Mitsubishi Pharma Corp and later licensed to Dynogen Pharmaceuticals Inc., pumosetrag has been evaluated in clinical trials for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] This technical guide provides a comprehensive review of the available literature on pumosetrag hydrochloride, focusing on its mechanism of action, preclinical pharmacology, clinical efficacy, and safety profile. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of 5-HT3 receptor modulators.

Mechanism of Action: Partial Agonism of the 5-HT3 Receptor

This compound exerts its pharmacological effects through its interaction with the 5-HT3 receptor, a ligand-gated ion channel. Unlike 5-HT3 antagonists that block the receptor, pumosetrag acts as a partial agonist.[3] This means it binds to and activates the receptor, but with lower intrinsic efficacy than the endogenous ligand, serotonin (5-HT). This partial agonism is thought to normalize gut function by modulating the activity of the 5-HT3 receptor, rather than completely inhibiting it.[3] This nuanced mechanism may offer a therapeutic advantage by avoiding the over-correction of gut motility that can lead to adverse effects such as severe constipation, a known issue with 5-HT3 antagonists.[3]

The 5-HT3 receptor is a cation-selective ion channel.[4] Upon activation by an agonist, the channel opens, allowing the influx of sodium (Na+) and calcium (Ca2+) ions.[5] This influx leads to the depolarization of neurons in both the central and peripheral nervous systems. In the gastrointestinal tract, 5-HT3 receptors are located on enteric neurons and are involved in the regulation of motility and secretion.[5]

The downstream signaling cascade following 5-HT3 receptor activation involves an increase in intracellular calcium concentration. This is due to both the influx of extracellular Ca2+ through the receptor channel itself and potentially through voltage-gated L-type Ca2+ channels, as well as calcium-induced calcium release from intracellular stores in the endoplasmic reticulum via ryanodine (B192298) receptors.[6] This elevation in cytoplasmic Ca2+ can then activate various downstream effectors, including calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn can lead to the activation of the ERK1/2 signaling pathway.[6]

Preclinical Pharmacology

Pumosetrag has demonstrated prokinetic activity in several preclinical models, supporting its potential for treating disorders of reduced GI motility.

In Vitro Studies

-

Isolated Tissue Contractility: Preclinical studies have shown that pumosetrag stimulates the spontaneous contractility of isolated colonic smooth muscle strips from mice, rats, and guinea pigs in a dose-dependent manner.[2] This effect is mediated through the 5-HT3 receptor. Furthermore, pumosetrag has been observed to increase the transport of ions across the gut wall, suggesting an enhancement of water secretion into the GI tract, which could contribute to accelerated GI transit.[2]

In Vivo Studies

-

Clonidine-Induced Constipation Model: In mice with constipation induced by clonidine, an α2-adrenergic receptor agonist that reduces GI motility, pumosetrag dose-dependently restored colonic propulsion.[2][7][8][9] This model is often used to mimic atonic constipation, characterized by a failure of the colon to respond to normal evacuation stimuli.[8]

Experimental Protocols

Isolated Intestinal Tissue Contractility Assay (General Methodology)

This protocol describes a general method for assessing the contractility of isolated intestinal tissue, which can be adapted to evaluate the effects of compounds like pumosetrag.

-

Tissue Preparation:

-

Laboratory animals (e.g., guinea pigs, rats) are euthanized according to approved ethical protocols.

-

A segment of the desired intestinal tissue (e.g., colon, ileum) is carefully dissected and placed in a physiological salt solution (e.g., Krebs solution).[10]

-

The intestinal segment is cleaned of any adhering mesenteric tissue and its contents are gently flushed out.[10]

-

-

Organ Bath Setup:

-

The prepared tissue segment is mounted in an organ bath containing a physiological salt solution maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.[11][12]

-

One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile activity.[13]

-

The tissue is allowed to equilibrate for a period of time (e.g., 60 minutes) under a slight resting tension.[12]

-

-

Experimental Procedure:

-

Once a stable baseline of spontaneous contractile activity is established, this compound is added to the organ bath in a cumulative concentration-dependent manner.

-

The contractile response is recorded for a set period following each addition of the drug.

-

-

Data Analysis:

-

The frequency and amplitude of the intestinal contractions are measured and analyzed.

-

A dose-response curve is constructed to determine the potency and efficacy of pumosetrag in stimulating intestinal contractility.

-

Clinical Trials

This compound has been evaluated in Phase I and Phase II clinical trials for both GERD and IBS-C.

Gastroesophageal Reflux Disease (GERD)

A randomized, double-blind, placebo-controlled, multicenter Phase IIa study was conducted to evaluate the safety, tolerability, and pharmacodynamics of pumosetrag in patients with GERD.

| Parameter | Placebo | Pumosetrag 0.2 mg | Pumosetrag 0.5 mg | Pumosetrag 0.8 mg |

| Number of Patients | N = 56 | N = 56 | N = 55 | N = 56 |

| Mean Number of Acid Reflux Episodes | 13.3 ± 1.1 | 10.8 ± 1.1 | 9.5 ± 1.1 | 9.9 ± 1.1 |

| Percentage of Time with pH < 4 | 16% | - | 10% | 10% |

| p < 0.05 vs. Placebo |

Table 1: Efficacy of Pumosetrag in a Phase IIa GERD Trial [11]

In this study, 223 patients with GERD were randomized to receive one of three dose levels of pumosetrag (0.2 mg, 0.5 mg, or 0.8 mg) or a placebo for seven days.[11] The primary endpoints were changes in reflux episodes and lower esophageal sphincter pressure (LESP). While there was no significant change in the total number of reflux episodes (acidic and weakly acidic) or LESP, pumosetrag significantly reduced the number of acid reflux episodes compared to placebo.[11] Additionally, the 0.5 mg and 0.8 mg doses significantly decreased the percentage of time the esophageal pH was below 4.[11]

Irritable Bowel Syndrome with Constipation (IBS-C)

A Phase II proof-of-concept trial of pumosetrag in patients with IBS-C was initiated in September 2005, with positive results reported in February 2007.[1][2] This was followed by a planned Phase IIb trial.[1][2]

| Parameter | Efficacy |

| Dose Range | 2.4 - 8 mg per day |

| Outcome | Statistically significant efficacy in patients with IBS-C |

Table 2: Efficacy of Pumosetrag in a Phase II IBS-C Trial [2]

Pharmacokinetics

Detailed human pharmacokinetic data for pumosetrag, such as Cmax, Tmax, and AUC, are not extensively published. However, it is known that pumosetrag has low bioavailability, suggesting that it acts locally within the gut.[2] This characteristic is often desirable for drugs targeting GI disorders, as it can minimize systemic side effects.

Safety and Tolerability

The safety and tolerability of pumosetrag have been evaluated in its clinical trials. The available information suggests that the drug is generally well-tolerated. Further details on the safety profile would be forthcoming from the full publication of the clinical trial results.

Conclusion

This compound is a novel 5-HT3 partial agonist with demonstrated prokinetic effects in preclinical models and clinical efficacy in reducing acid reflux events in patients with GERD and improving symptoms in patients with IBS-C. Its mechanism of action as a partial agonist may offer a favorable therapeutic window, potentially avoiding the significant side effects associated with full 5-HT3 receptor antagonists. While the development of pumosetrag appears to have been discontinued, the data gathered from its preclinical and clinical evaluation provide valuable insights for the development of future therapies targeting the 5-HT3 receptor for the treatment of gastrointestinal motility disorders. Further publication of the complete clinical trial data would be beneficial for a more comprehensive understanding of its clinical potential.

References

- 1. Drug evaluation: Pumosetrag for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Partial agonism of 5-HT3 receptors: a novel approach to the symptomatic treatment of IBS-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. e-century.us [e-century.us]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of two models of drug-induced constipation in mice and evaluation of mustard oil in these models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. reprocell.com [reprocell.com]

Methodological & Application

Pumosetrag Hydrochloride: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag hydrochloride (also known by its developmental codes MKC-733 and DDP-733) is a potent and selective partial agonist of the serotonin (B10506) 5-HT3 receptor.[1] This receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gastrointestinal motility. The partial agonist activity of Pumosetrag makes it a subject of interest for therapeutic applications where modulation, rather than full activation or blockade, of the 5-HT3 receptor is desired, such as in the treatment of irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2]

These application notes provide a comprehensive overview of the in vitro pharmacological characterization of this compound, including detailed protocols for key assays and a summary of available quantitative data.

Mechanism of Action & Signaling Pathway

This compound exerts its effects by binding to and partially activating the 5-HT3 receptor, a non-selective cation channel. Upon binding of an agonist like serotonin (5-HT) or Pumosetrag, the channel opens, leading to the influx of sodium (Na+) and calcium (Ca2+) ions and the efflux of potassium (K+) ions. This influx of positive ions causes depolarization of the cell membrane, which in neurons, leads to the generation of an action potential and subsequent downstream signaling. As a partial agonist, Pumosetrag produces a submaximal response compared to the full endogenous agonist, serotonin.

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound (MKC-733). Data is primarily derived from functional assays on isolated tissues, as specific Ki and EC50 values from recombinant cell line assays are not widely published.

Table 1: Functional Activity of Pumosetrag (MKC-733) in Isolated Tissues [3]

| Tissue Preparation | Species | Agonist | Potency (pEC50) | Efficacy (% of 5-HT max) |

| Jejunum | Rat | MKC-733 | Lower than 5-HT | Lower than 5-HT |

| Ileum | Rat | MKC-733 | Lower than 5-HT | Lower than 5-HT |

| Proximal Colon | Rat | MKC-733 | Similar to 5-HT | Similar to 5-HT |

| Distal Colon | Rat | MKC-733 | Lower than 5-HT | Lower than 5-HT |

| Jejunum | Guinea Pig | MKC-733 | Greater than 5-HT | Greater than 5-HT |

| Ileum | Guinea Pig | MKC-733 | Greater than 5-HT | Greater than 5-HT |

| Proximal Colon | Guinea Pig | MKC-733 | Greater than 5-HT | Greater than 5-HT |

| Distal Colon | Guinea Pig | MKC-733 | Greater than 5-HT | Greater than 5-HT |

| Intestinal Tissues | Mouse | MKC-733 | Little to no response | Little to no response |

Note: The contractile responses to MKC-733 were inhibited by the 5-HT3 receptor antagonist ondansetron, confirming the receptor-mediated mechanism.[3]

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor

This protocol is a representative method for determining the binding affinity (Ki) of this compound for the 5-HT3 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT3 receptor using a competitive radioligand binding assay.

Materials:

-

Cell Membranes: Membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]Granisetron or another suitable 5-HT3 receptor antagonist radioligand.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM ondansetron).

-

This compound: Serial dilutions.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Workflow Diagram:

Caption: Workflow for a radioligand binding assay.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, [3H]granisetron (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Isolated Tissue Functional Assay (Organ Bath)

This protocol is based on the methodology used by Chetty et al. (2008) to characterize the functional activity of Pumosetrag (MKC-733) in gastrointestinal tissues.[3]

Objective: To determine the potency (pEC50) and efficacy of this compound as a partial agonist at the 5-HT3 receptor in isolated intestinal tissue.

Materials:

-

Animals: Male rats or guinea pigs.

-

Tissues: Segments of jejunum, ileum, proximal colon, and distal colon.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

-

This compound: Cumulative concentrations.

-

Serotonin (5-HT): As a reference full agonist.

-

Ondansetron: As a selective 5-HT3 receptor antagonist.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Workflow Diagram:

References

Application Notes and Protocols for Pumosetrag Hydrochloride in Smooth Muscle Contractility Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag (B1201876) hydrochloride is a partial agonist of the serotonin (B10506) 5-HT3 receptor, known for its gastrointestinal prokinetic properties.[1] It has been investigated for its therapeutic potential in conditions such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] These application notes provide a detailed protocol for assessing the effects of pumosetrag hydrochloride on smooth muscle contractility using an in vitro organ bath assay, a standard method for evaluating the pharmacological effects of compounds on isolated tissues.[3]

The 5-HT3 receptor is a ligand-gated ion channel, and its activation in the gastrointestinal tract is known to influence motility.[1][4] As a partial agonist, pumosetrag binds to and activates the 5-HT3 receptor, but with a lower intrinsic efficacy than a full agonist. This modulation of smooth muscle contractility is central to its prokinetic effects.[1] Preclinical studies have demonstrated that pumosetrag stimulates the spontaneous contractility of isolated colonic smooth muscle strips from various species, including mice, rats, and guinea pigs, in a dose-dependent fashion through its action on 5-HT3 receptors.[1]

This document will detail the necessary materials, step-by-step experimental procedures, and data analysis techniques to characterize the contractile or relaxant effects of this compound on isolated intestinal smooth muscle.

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of this compound on isolated guinea pig ileum contractility. This data would be generated from the protocol described below.

| Compound | Tissue | Parameter | Value |

| Pumosetrag HCl | Guinea Pig Ileum | EC50 | 1.5 µM |

| Pumosetrag HCl | Guinea Pig Ileum | Emax (% of max KCl response) | 65% |

| Serotonin (Full Agonist) | Guinea Pig Ileum | EC50 | 0.8 µM |

| Serotonin (Full Agonist) | Guinea Pig Ileum | Emax (% of max KCl response) | 100% |

| Ondansetron (Antagonist) | Guinea Pig Ileum | pA2 | 8.2 |

EC50: The concentration of an agonist that produces 50% of the maximal response. Emax: The maximum response elicited by the compound. pA2: A measure of the potency of a competitive antagonist.

Signaling Pathway

The binding of this compound, a partial 5-HT3 receptor agonist, to its receptor on smooth muscle cells or enteric neurons leads to the opening of a non-selective cation channel. This allows for the influx of sodium (Na+) and calcium (Ca2+) ions, leading to membrane depolarization. The increase in intracellular calcium, either directly through the receptor channel or via voltage-gated calcium channels activated by depolarization, is a key trigger for smooth muscle contraction.

Experimental Protocols

Objective:

To determine the dose-response relationship of this compound on the contractility of isolated gastrointestinal smooth muscle and to calculate its EC50 and Emax values.

Materials and Reagents:

-

Tissue: Freshly isolated guinea pig ileum is recommended due to its spontaneous activity and sensitivity to serotonergic agents.

-

Animals: Male guinea pigs (250-450 g).

-

Krebs-Henseleit Solution (pH 7.4):

-

NaCl: 118 mM

-

KCl: 4.7 mM

-

CaCl2: 2.5 mM

-

MgSO4: 1.2 mM

-

KH2PO4: 1.2 mM

-

NaHCO3: 25 mM

-

Glucose: 10 mM

-

-

Gases: Carbogen (95% O2, 5% CO2).

-

Drugs:

-

This compound (stock solution in distilled water or saline).

-

Serotonin (5-HT) hydrochloride (full agonist control).

-

Ondansetron hydrochloride (5-HT3 antagonist).

-

Potassium chloride (KCl) solution (for inducing maximal contraction).

-

-

Equipment:

-

Organ bath system with a water jacket for temperature control (37°C).

-

Isometric force transducer.

-

Data acquisition system (e.g., PowerLab with LabChart software).

-

Dissection tools (scissors, forceps).

-

Syringes and needles.

-

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Novel partial 5HT3 agonist pumosetrag reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calcium influx through presynaptic 5-HT3 receptors facilitates GABA release in the hippocampus: in vitro slice and synaptosome studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-HT3 Receptor Binding Assay Using Pumosetrag Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag hydrochloride (also known as MKC-733 or DDP-733) is a potent and selective partial agonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of receptors.[2] Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor mediates fast, excitatory neurotransmission by allowing the influx of cations such as Na+, K+, and Ca2+ upon activation.[1][3] These receptors are widely distributed in the central and peripheral nervous systems and are implicated in various physiological processes, including emesis, gastrointestinal motility, and anxiety.[3][4] Consequently, the 5-HT3 receptor is a significant target for drug discovery and development. Pumosetrag has been investigated for its therapeutic potential in conditions such as gastroesophageal reflux disease and irritable bowel syndrome.[1]

These application notes provide a detailed protocol for conducting a 5-HT3 receptor binding assay using this compound as the test ligand. The protocol is designed to be a comprehensive guide for researchers aiming to characterize the binding properties of Pumosetrag or similar compounds at the 5-HT3 receptor.

5-HT3 Receptor Signaling Pathway

Upon binding of an agonist, such as serotonin or Pumosetrag, the 5-HT3 receptor undergoes a conformational change, opening its integral ion channel. This allows for the rapid influx of cations, leading to depolarization of the cell membrane and the generation of an excitatory postsynaptic potential.

Caption: 5-HT3 Receptor Signaling Pathway.

Data Presentation

Characterizing the binding of this compound to the 5-HT3 receptor involves determining key quantitative parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the maximum receptor density (Bmax). These values are typically obtained through competitive and saturation radioligand binding assays.

Note: Despite a comprehensive literature search, specific Ki, IC50, and Bmax values for this compound from direct radioligand binding assays were not publicly available. The following tables are provided as a template for presenting such data once obtained experimentally.

Table 1: Competitive Binding Assay Data for this compound at the 5-HT3 Receptor

| Radioligand | Test Compound | Receptor Source | Ki (nM) | IC50 (nM) |

| e.g., [3H]Granisetron | Pumosetrag HCl | e.g., HEK293 cells expressing human 5-HT3A receptor | Data not available | Data not available |

| e.g., [3H]GR65630 | Pumosetrag HCl | e.g., Rat brain cortex homogenate | Data not available | Data not available |

Table 2: Saturation Binding Assay Data for a 5-HT3 Receptor Radioligand

| Radioligand | Receptor Source | Kd (nM) | Bmax (fmol/mg protein) |

| e.g., [3H]Granisetron | e.g., HEK293 cells expressing human 5-HT3A receptor | To be determined | To be determined |

Experimental Protocols

The following are detailed protocols for performing a 5-HT3 receptor binding assay. These can be adapted for the characterization of this compound.

Experimental Workflow: 5-HT3 Receptor Radioligand Binding Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of the novel 5-HT3 agonist MKC-733 on the rat, mouse and guinea pig digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The binding characteristics and orientation of a novel radioligand with distinct properties at 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of MKC-733, a 5-HT receptor partial agonist, on bowel motility and symptoms in subjects with constipation: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Electrophysiological Studies of Pumosetrag Hydrochloride using Patch Clamp Technique

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag (B1201876) hydrochloride is a selective partial agonist of the serotonin (B10506) 5-HT3 receptor. Understanding its interaction with the 5-HT3 receptor at the cellular level is crucial for elucidating its mechanism of action and potential therapeutic applications. Patch clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like pumosetrag on ion channel function with high resolution.[1] These application notes provide a detailed protocol for characterizing the electrophysiological properties of pumosetrag hydrochloride on 5-HT3 receptors expressed in a heterologous system using the whole-cell patch clamp technique.

While specific electrophysiological data for this compound is not extensively available in public literature, this document outlines a representative methodology based on studies of other 5-HT3 receptor partial agonists.[2][3][4] The provided data tables are illustrative examples of how to present quantitative findings from such studies.

Signaling Pathway of the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist, such as serotonin (5-HT), the channel opens, allowing for the influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), leading to membrane depolarization and neuronal excitation.[5][6] Pumosetrag, as a partial agonist, is expected to bind to the same receptor and induce a submaximal channel opening compared to the full agonist 5-HT.

Experimental Protocols

Cell Culture and Transfection

A common method for studying specific ion channels is to use a cell line that does not endogenously express the channel of interest, such as Human Embryonic Kidney (HEK293) cells, and introduce the genetic material for the channel.

-

Cell Line Maintenance : Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Transfection : For electrophysiological recordings, seed the cells onto glass coverslips in 35 mm dishes. When the cells reach 50-80% confluency, transfect them with plasmids encoding the human 5-HT3A subunit using a suitable transfection reagent. Co-transfect with a marker gene, such as Green Fluorescent Protein (GFP), to identify successfully transfected cells.

-

Incubation : Allow the cells to express the receptors for 24-48 hours post-transfection before performing patch clamp experiments.

Whole-Cell Patch Clamp Recordings

This protocol is adapted from standard procedures for recording from ligand-gated ion channels.[7][8][9]

Solutions and Reagents:

-

External Solution (in mM) : 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Internal (Pipette) Solution (in mM) : 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose.

-

Agonist/Compound Solutions : Prepare stock solutions of serotonin and this compound in the external solution. Perform serial dilutions to obtain the desired final concentrations for the experiment.

Equipment:

-

Inverted microscope with fluorescence optics (for identifying GFP-positive cells)

-

Patch clamp amplifier and digitizer

-

Micromanipulator

-

Perfusion system for rapid solution exchange

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette puller

-

Data acquisition software

Procedure:

-

Pipette Preparation : Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Identification : Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution. Identify a GFP-positive cell for patching.

-

Giga-seal Formation : Approach the selected cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure to facilitate the formation of a high-resistance (GΩ) seal.

-

Whole-Cell Configuration : After achieving a stable giga-seal, apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for control of the membrane potential and recording of the total current across the cell membrane.

-

Voltage Clamp : Clamp the cell membrane potential at a holding potential of -60 mV.

-

Data Acquisition :

-

Agonist Application : Apply serotonin (e.g., 10 µM) for 2-5 seconds using the perfusion system to elicit a maximal control current.

-

Pumosetrag Application (Partial Agonist Effect) : Apply increasing concentrations of this compound to determine its efficacy as a partial agonist.

-

Pumosetrag Application (Antagonist Effect) : Co-apply a fixed concentration of serotonin with increasing concentrations of pumosetrag to evaluate its potential antagonist effects.

-

Record the resulting currents using the data acquisition software. Ensure a sufficient washout period with the external solution between applications to allow the receptors to recover.

-

Data Presentation

Quantitative data from these experiments should be organized into tables for clear comparison and analysis.

Table 1: Illustrative Agonist and Partial Agonist Properties of this compound at the 5-HT3 Receptor

| Compound | EC₅₀ (µM) | I_max (% of Serotonin) | Hill Slope |

| Serotonin (5-HT) | 1.5 ± 0.2 | 100 | 1.8 ± 0.1 |

| Pumosetrag HCl | 2.5 ± 0.4 | 45 ± 5 | 1.5 ± 0.2 |

EC₅₀: Half-maximal effective concentration. I_max: Maximum current response relative to the maximal response induced by serotonin. Data are presented as mean ± SEM and are hypothetical.

Table 2: Illustrative Antagonist Properties of this compound at the 5-HT3 Receptor

| Compound | IC₅₀ (µM) | Ki (µM) | Hill Slope |

| Pumosetrag HCl | 5.2 ± 0.7 | 3.8 ± 0.5 | -1.2 ± 0.1 |

IC₅₀: Half-maximal inhibitory concentration against a fixed concentration of serotonin. Ki: Inhibitory constant. Data are presented as mean ± SEM and are hypothetical.

Experimental Workflow and Logic Diagrams

Experimental Workflow for Patch Clamp Studies

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. SR 57227A is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or SR 57227A-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Partial agonism of 5-HT3 receptors: a novel approach to the symptomatic treatment of IBS-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 5. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the electrophysiological characterization of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Patch Clamp Protocol [labome.com]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

- 9. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

Pumosetrag Hydrochloride: In Vitro Dose-Response Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag (B1201876) hydrochloride (also known as MKC-733) is a partial agonist of the 5-hydroxytryptamine receptor 3 (5-HT3). As a prokinetic agent, it has been investigated for its therapeutic potential in gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease. This document provides detailed application notes and protocols for characterizing the in vitro dose-response curve of pumosetrag hydrochloride, specifically focusing on its effects on colonic smooth muscle contractility.

Mechanism of Action & Signaling Pathway

Pumosetrag selectively binds to and partially activates 5-HT3 receptors, which are ligand-gated ion channels. Upon activation, these receptors allow the influx of cations, primarily sodium (Na+) and potassium (K+), with a smaller contribution from calcium (Ca2+). This influx leads to the depolarization of neurons in the enteric nervous system, which in turn can modulate gastrointestinal motility.

Dose-Response Data: In Vitro Colonic Contractility

Preclinical in vitro studies have demonstrated that this compound stimulates dose-dependent contractions of isolated colonic smooth muscle strips. The following tables summarize the pharmacological parameters of pumosetrag (MKC-733) in comparison to the endogenous agonist, 5-hydroxytryptamine (5-HT), in rat proximal colon tissue.[1][2]

Table 1: Potency of Pumosetrag (MKC-733) and 5-HT on Rat Proximal Colon Contractility

| Compound | pEC50 |

| Pumosetrag (MKC-733) | Similar to 5-HT |

| 5-Hydroxytryptamine (5-HT) | - |

Note: Specific pEC50 values were not available in the cited literature, but the potency was reported to be similar to 5-HT.

Table 2: Efficacy of Pumosetrag (MKC-733) and 5-HT on Rat Proximal Colon Contractility

| Compound | Maximum Response (Emax) |

| Pumosetrag (MKC-733) | Similar to 5-HT |

| 5-Hydroxytryptamine (5-HT) | - |

Note: Specific Emax values were not available in the cited literature, but the efficacy was reported to be similar to 5-HT.

Experimental Protocols

The following is a representative protocol for an in vitro smooth muscle contractility assay to determine the dose-response curve of this compound.

Materials and Reagents

-

Male Wistar rats (200-250 g)

-

This compound

-

5-Hydroxytryptamine (Serotonin)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Experimental Workflow

Detailed Protocol

-

Tissue Preparation:

-

Humanely euthanize a male Wistar rat according to institutional guidelines.

-

Immediately perform a laparotomy and excise the proximal colon.

-

Place the isolated tissue in cold, oxygenated Krebs-Henseleit solution.

-

Carefully remove the mesenteric attachment and luminal contents.

-

Cut the colon into longitudinal smooth muscle strips approximately 2 mm in width and 10 mm in length.

-

-

Tissue Mounting:

-

Suspend the muscle strips vertically in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C.

-

Continuously bubble the solution with carbogen gas (95% O2, 5% CO2).

-

Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

-

-

Equilibration:

-

Apply an initial tension of 1 gram to each tissue strip.

-

Allow the tissues to equilibrate for at least 60 minutes.

-

During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

-

-

Viability Test:

-

After equilibration, assess the viability and contractility of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM).

-

Once a stable contraction is achieved, wash the tissue thoroughly with Krebs-Henseleit solution and allow it to return to the baseline tension.

-

-

Dose-Response Curve Generation:

-

Prepare stock solutions of this compound in distilled water or an appropriate vehicle.

-

Once the baseline tension is stable, add this compound to the organ bath in a cumulative, logarithmic fashion (e.g., 1 nM to 100 µM).

-

Allow the tissue to reach a stable contractile response at each concentration before adding the next.

-

Record the isometric contractions continuously.

-

-

Data Analysis:

-

Measure the contractile force (tension) at baseline and the peak response for each concentration of pumosetrag.

-

Express the contractile response as a percentage of the maximum response to a reference agonist (e.g., KCl or 5-HT).

-

Plot the normalized response against the logarithm of the pumosetrag concentration to generate a dose-response curve.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response model) to calculate the pEC50 (-log of the molar concentration that produces 50% of the maximum response) and the maximum effect (Emax).

-

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the in vitro pharmacology of this compound. The dose-dependent prokinetic effect on colonic smooth muscle, mediated by the 5-HT3 receptor signaling pathway, can be reliably characterized using the described organ bath technique. These methods are essential for the preclinical evaluation and comparison of novel gastrointestinal motility agents.

References

Pumosetrag Hydrochloride: In Vivo Study Design for Prokinetic Efficacy

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag (B1201876) hydrochloride (also known as MKC-733) is a potent and selective partial agonist of the serotonin (B10506) 5-HT3 receptor.[1] It has been investigated for its prokinetic properties and potential therapeutic use in gastrointestinal (GI) motility disorders, particularly irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] Preclinical studies have indicated that pumosetrag stimulates GI motility.[1] An exploratory clinical study on subjects with constipation showed that 0.5 mg of pumosetrag twice daily improved bowel motility.[3] This document provides detailed protocols for in vivo studies designed to evaluate the efficacy of Pumosetrag hydrochloride in animal models of constipation, and to assess its effects on gastrointestinal transit and visceral sensitivity.

Mechanism of Action and Signaling Pathway

Pumosetrag acts as a partial agonist at the 5-HT3 receptor, a ligand-gated ion channel.[1] Activation of this receptor on enteric neurons is thought to modulate gastrointestinal motility and secretion. The binding of Pumosetrag to the 5-HT3 receptor leads to the opening of the ion channel, allowing for an influx of cations such as Na+ and Ca2+.[4] This influx results in the depolarization of the neuron and the propagation of a prokinetic signal.

In Vivo Efficacy Evaluation

A comprehensive in vivo evaluation of this compound should include models of constipation, direct measurement of gastrointestinal transit, and assessment of visceral sensitivity.

Clonidine-Induced Constipation Model in Mice

This model is used to assess the prokinetic efficacy of a test compound in a state of pharmacologically-induced constipation. Clonidine (B47849), an α2-adrenergic agonist, inhibits colonic motility.[5][6]

Experimental Workflow:

Protocol:

-

Animals: Male C57BL/6 mice (8-10 weeks old) are acclimated for at least one week before the experiment.

-

Grouping: Animals are randomly assigned to experimental groups (n=8-10 per group):

-

Vehicle control

-

Clonidine control

-

Clonidine + this compound (multiple dose levels)

-

-

Drug Administration: this compound or its vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined times before the clonidine challenge.

-

Induction of Constipation: Clonidine (e.g., 10 µg/kg) is administered subcutaneously (s.c.) to induce delayed colonic transit.[5]

-

Bead Expulsion Test: 30 minutes after clonidine administration, a small glass bead (3 mm in diameter) is inserted 2 cm into the distal colon of each mouse. The time taken for each mouse to expel the bead is recorded, with a cut-off time of 120 minutes.

-

Data Analysis: The mean bead expulsion time for each group is calculated. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the Pumosetrag-treated groups with the clonidine control group.

Data Presentation:

| Treatment Group | Dose (mg/kg, p.o.) | Mean Bead Expulsion Time (minutes) ± SEM | % Reversal of Clonidine Effect |

| Vehicle Control | - | 25.5 ± 3.2 | N/A |

| Clonidine Control | - | 98.7 ± 10.5 | 0% |

| Pumosetrag | 0.1 | 75.3 ± 8.1 | 32.2% |

| Pumosetrag | 0.3 | 52.1 ± 6.5** | 64.1% |

| Pumosetrag | 1.0 | 35.8 ± 4.9*** | 86.5% |

| p<0.05, **p<0.01, ***p<0.001 vs. Clonidine Control (Data are hypothetical examples) |

Gastrointestinal Motility (Charcoal Meal) Test in Rats

This assay directly measures the transit of a non-absorbable marker through the upper gastrointestinal tract.

Protocol:

-

Animals: Male Sprague-Dawley rats (200-250 g) are fasted for 18-24 hours with free access to water.

-

Grouping: Animals are randomized into treatment groups (n=8-10 per group):

-

Vehicle control

-

This compound (multiple dose levels)

-

-

Drug Administration: this compound or its vehicle is administered (e.g., p.o. or i.p.) 30-60 minutes before the charcoal meal.

-

Charcoal Meal Administration: A charcoal meal (e.g., 5% activated charcoal in 10% gum arabic) is administered orally (e.g., 10 ml/kg).[7]

-

Measurement: After a set time (e.g., 20-30 minutes), animals are euthanized, and the small intestine is carefully dissected from the pyloric sphincter to the cecum. The total length of the small intestine and the distance traveled by the charcoal meal are measured.

-

Data Analysis: Gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed. Statistical analysis is performed using one-way ANOVA followed by a post-hoc test.

Data Presentation:

| Treatment Group | Dose (mg/kg, p.o.) | Mean Charcoal Transit (%) ± SEM |

| Vehicle Control | - | 55.2 ± 4.1 |

| Pumosetrag | 0.3 | 68.9 ± 5.3 |

| Pumosetrag | 1.0 | 79.5 ± 6.2** |

| Pumosetrag | 3.0 | 88.1 ± 7.0*** |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control (Data are hypothetical examples) |

Visceral Sensitivity (Colorectal Distension) Model in Rats

This model assesses the potential of this compound to modulate visceral pain perception.

Protocol:

-

Animals: Male Wistar rats (250-300 g) are used.

-

Electrode Implantation (optional, for EMG): For a more objective measure of the pain response, electrodes can be surgically implanted into the abdominal muscles to record the electromyographic (EMG) response to colorectal distension.

-

Colorectal Distension (CRD): A flexible balloon catheter is inserted into the descending colon and rectum. The balloon is incrementally inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds).

-

Assessment of Visceral Pain:

-

Abdominal Withdrawal Reflex (AWR): A semi-quantitative score is assigned based on the behavioral response of the animal to distension.

-

EMG Recording: The electrical activity of the abdominal muscles is recorded and quantified.

-

-

Drug Administration: this compound or vehicle is administered before the CRD procedure.

-

Data Analysis: The AWR scores or EMG responses at each distension pressure are compared between treatment groups using appropriate statistical methods (e.g., two-way repeated measures ANOVA).

Data Presentation:

| Treatment Group | Dose (mg/kg, i.p.) | AWR Score at 60 mmHg (mean ± SEM) |

| Vehicle Control | - | 3.2 ± 0.3 |

| Pumosetrag | 0.1 | 2.5 ± 0.2 |

| Pumosetrag | 0.3 | 1.8 ± 0.2** |

| Pumosetrag | 1.0 | 1.2 ± 0.1*** |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control (Data are hypothetical examples) |

Conclusion

The in vivo study designs outlined in this document provide a robust framework for evaluating the prokinetic and potential analgesic effects of this compound. By utilizing established animal models of constipation, gastrointestinal motility, and visceral sensitivity, researchers can obtain critical data to support the further development of this compound for the treatment of gastrointestinal disorders. The provided protocols and data presentation formats are intended to guide the design and execution of these preclinical studies, ensuring the generation of high-quality, interpretable results.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug evaluation: Pumosetrag for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of MKC-733, a 5-HT receptor partial agonist, on bowel motility and symptoms in subjects with constipation: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of two models of drug-induced constipation in mice and evaluation of mustard oil in these models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of clonidine on colonic motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Application Notes and Protocols for the Pharmacokinetic Study of Pumosetrag Hydrochloride in Rats

Audience: Researchers, scientists, and drug development professionals.